1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
CAS No.: 1705097-22-8
Cat. No.: VC5079636
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1705097-22-8 |
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Molecular Formula | C15H18N2O3S2 |
Molecular Weight | 338.44 |
IUPAC Name | 1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 |
Standard InChI Key | OGNRMDHDYNIHMC-UHFFFAOYSA-N |
SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |
Introduction
Molecular Formula:
Structural Features:
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The heterocyclic core integrates nitrogen and sulfur atoms, enhancing its biological activity.
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The thiophene ring adds electron-rich aromaticity, often associated with bioactivity in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below are key steps:
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Cyclization Reactions:
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Construction of the pyrrolidine ring using appropriate precursors.
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Formation of the thiazepane moiety via cyclization reactions involving thiophene derivatives.
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Functionalization:
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Introduction of oxo and dione groups using oxidizing agents or carbonyl precursors.
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General Reaction Conditions:
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Organic solvents such as acetonitrile or ethanol.
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Catalysts like triethylamine for base-mediated reactions.
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Reaction temperatures optimized for cyclization and functional group addition.
Biological Activity and Applications
This compound's structural features suggest potential applications in drug development:
Pharmacological Potential:
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Antibacterial Activity:
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The pyrrolidine backbone is often found in antibiotics.
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Thiophene rings enhance specificity for bacterial targets.
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Antifungal Activity:
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Drug Development:
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The thiazepane moiety is associated with modulation of biological pathways, making it a candidate for therapeutic exploration.
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Comparison with Related Compounds
To better understand its significance, here is a comparison with structurally similar compounds:
Compound Name | Key Features | Applications |
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3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one | Oxazolidinone framework | Antibiotics |
N-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide | Acetamide group | Drug intermediates |
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-thiadiazol derivatives | Thiadiazole group | Anti-inflammatory |
Future Research Directions
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Mechanistic Studies:
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Investigate the interaction of this compound with biological targets such as enzymes or receptors.
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Pharmacokinetics:
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Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structural Optimization:
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Modify substituents on the thiophene or thiazepane rings to enhance bioactivity.
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This detailed analysis highlights the importance of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione as a promising candidate for pharmaceutical research due to its unique structure and potential biological activities.
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